5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-benzyl-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-9-5-8-14(10-15)11-20-18(24)16-17(19)23(22-21-16)12-13-6-3-2-4-7-13/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFDWXSVHRNKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N5O2, with a molecular weight of 337.383 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to possess antibacterial and antifungal activities. The specific activity of this compound against various microbial strains remains to be fully elucidated; however, related triazole compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
Enzyme Inhibition
Triazoles are known to inhibit various enzymes, making them potential candidates for treating diseases such as cancer and infections. The compound's structure suggests it may interact with deubiquitinase enzymes, which are implicated in cancer progression. Studies on similar compounds have shown promising results in inhibiting these targets .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. For example:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anti-BuChE | 31.8 | |
| Compound B | Anti-AChE | 0.23 | |
| Compound C | Antibacterial (S. aureus) | 2 |
These studies suggest that modifications in the substituents on the triazole ring can significantly influence the compound's potency and selectivity.
Case Studies
Recent investigations into related compounds have highlighted their therapeutic potential:
- Anticancer Activity : A study demonstrated that triazole derivatives effectively inhibited the USP1/UAF1 deubiquitinase complex in cancer cells, suggesting a pathway through which this compound could exert anticancer effects .
- Antimicrobial Efficacy : Research on similar triazoles has shown potent antibacterial activity against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications similar to those in our compound could yield effective antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research indicates that derivatives of 5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival and proliferation. The synthesis of these triazole-based compounds allows for the development of peptidomimetics that can serve as effective anticancer agents .
Antimicrobial Properties:
The triazole ring is known for its antimicrobial activity. Studies have shown that compounds with a triazole scaffold can inhibit the growth of various pathogens. The incorporation of benzyl and methoxybenzyl groups enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for the development of new antimicrobial agents .
Ghrelin Analogues:
this compound has been explored as a ghrelin analogue, which could potentially modulate growth hormone secretion. This application highlights its relevance in endocrinology and metabolic research, particularly in the treatment of conditions related to growth hormone deficiencies .
Agricultural Applications
Pesticide Development:
The nitrogen-rich structure of triazoles makes them suitable for developing new pesticides. Research has indicated that derivatives of this compound can be designed to target specific pests while minimizing environmental impact. Their efficacy against fungal pathogens in crops has been documented, suggesting potential applications in agricultural biotechnology .
Materials Science
Energetic Materials:
The compound's nitrogen-rich framework allows it to be utilized in the synthesis of energetic materials. Studies have demonstrated that derivatives can form salts with desirable properties such as high thermal stability and low sensitivity to impact. These characteristics are crucial for applications in explosives and propellants, making them competitive with traditional energetic compounds like RDX and HMX .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate azides with alkynes under controlled conditions to ensure regioselectivity and yield high-purity products. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | H₂O, reflux (12h) | 5-Amino-1-benzyl-1H-triazole-4-carboxylic acid | 78% | |
| Basic (NaOH, 2M) | EtOH, 60°C (8h) | Sodium salt of carboxylic acid | 85% |
Reduction of Functional Groups
The amino and carboxamide groups participate in reduction reactions:
-
Nitroso Formation :
Controlled oxidation of the amino group with H₂O₂/Fe³⁺ generates nitroso intermediates, which are key for electrophilic substitutions.
Electrophilic Aromatic Substitution
The methoxybenzyl group directs electrophilic attacks to the para position. Halogenation and nitration have been demonstrated:
| Reaction | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Para | 4-Bromo-3-methoxybenzyl derivative | 70% | |
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 4-Nitro-3-methoxybenzyl derivative | 65% |
Coordination Chemistry
The triazole ring acts as a ligand for transition metals, forming complexes with applications in catalysis:
-
Copper(II) Complexation :
Reacting with CuCl₂ in methanol yields a square-planar complex, characterized by UV-Vis (λₘₐₓ = 610 nm) and ESR spectroscopy. Stability constant (log K) = 4.2.
Condensation and Cyclization
The carboxamide participates in condensation reactions to form heterocyclic scaffolds:
-
Cyclization to Quinazolinones :
Heating with POCl₃ facilitates intramolecular cyclization, producing fused triazole-quinazolinone hybrids.
Substitution Reactions
The benzyl groups undergo nucleophilic substitution under radical or ionic conditions:
| Target | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl C-H | NBS, AIBN, CCl₄ | Brominated benzyl derivative | 60% | |
| Methoxy O | BBr₃, CH₂Cl₂ | Demethylated phenol derivative | 88% |
Oxidative Degradation
Strong oxidants like KMnO₄ cleave the triazole ring, yielding diazo compounds and CO₂. This pathway is significant in metabolic studies .
Biological Activation Pathways
-
Enzyme-Mediated Hydrolysis : Carboxylesterases in hepatic microsomes hydrolyze the carboxamide to carboxylic acid (t₁/₂ = 2.1h in human liver S9 fraction) .
-
CYP450 Oxidation : The methoxybenzyl group undergoes O-demethylation via CYP3A4, forming a catechol derivative (major metabolite).
Key Research Findings
-
The compound’s stability in simulated gast
Comparison with Similar Compounds
Key Observations:
- Methoxy Position : The 3-methoxybenzyl group in the target compound may influence electronic properties and steric interactions compared to the 4-methoxy isomer .
- Halogen vs. Methoxy : Chloro/fluoro substituents (e.g., ) enhance metabolic stability and target affinity in some cancer models, whereas methoxy groups may improve solubility.
- Trifluoromethyl Groups : The CF₃-substituted analog () exhibits increased lipophilicity, which correlates with improved membrane permeability in bacterial systems.
Pharmacological Activity Comparisons
Anticancer Activity:
- The target compound’s structural analogs, such as 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-..., demonstrated antiproliferative activity against renal cancer (RXF 393 cells, GP = -13.42%) and CNS cancer (SNB-75 cells, GP = -27.30%) .
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide showed selective inhibition of c-Met kinase (IC₅₀ < 100 nM) and induced apoptosis in lung cancer (NCI-H522 cells, GP = 68.09%) .
Antibacterial Activity:
- Analogs like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide disrupted the bacterial SOS response by inhibiting LexA autoproteolysis, a critical pathway in antibiotic resistance .
Metabolic and Physicochemical Properties:
- LogP Values : The target compound’s logP is estimated at ~2.5 (calculated), whereas CF₃-substituted analogs (e.g., ) have logP > 3.5, suggesting trade-offs between solubility and bioavailability.
- Synthetic Accessibility : The target compound’s synthesis likely follows standard Huisgen cycloaddition or nucleophilic substitution routes, similar to analogs described in .
Preparation Methods
Formation of the Triazole Core
The foundational step involves synthesizing the 1-benzyl-1H-1,2,3-triazole-4-carboxylate scaffold. As demonstrated in analogous systems, this is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Introduction of the 5-Amino Group
The amino functionality is installed via reductive amination, adapting methods from related triazole systems:
Intermediate Synthesis :
- The triazole carboxylate is treated with paraformaldehyde (3.0 equiv) in acetic acid at 80°C for 6 hours to yield the 5-formyl derivative.
Reductive Amination :
- React the formyl intermediate with ammonium acetate (5.0 equiv)
- Reduce with NaBH4 (2.5 equiv) in methanol at 0–5°C
- Stir for 4 hours, then warm to room temperature
Purification :
Carboxamide Formation
Conversion of the ester to the N-(3-methoxybenzyl)carboxamide proceeds through a two-step sequence:
Ester Hydrolysis :
- Treat methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 equiv)
- 2N NaOH in ethanol/water (3:1) at reflux for 8 hours
- Acidify with HCl to precipitate the carboxylic acid
Amide Coupling :
- Activate the carboxylic acid with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF
- Add 3-methoxybenzylamine (1.5 equiv)
- Stir at room temperature for 18 hours
Isolation :
Optimization of Reaction Conditions
Cycloaddition Efficiency
Comparative studies reveal that CuI outperforms other copper sources (e.g., CuSO4/sodium ascorbate) in this system, providing higher regioselectivity for the 1,4-disubstituted triazole isomer. Solvent screening identified THF as optimal, achieving 82% yield versus 68% in acetonitrile.
Reductive Amination Variables
Key parameters affecting the reductive amination step:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 0–5°C (initial) | +15 vs. RT |
| NaBH4 Equivalents | 2.5 | +12 vs. 1.5 |
| Reaction Time | 4 hours | +8 vs. 2 hours |
Prolonged reaction times beyond 6 hours led to over-reduction byproducts, decreasing yields by 9–11%.
Characterization and Analytical Data
Spectroscopic Validation
The final product exhibits characteristic signals across multiple analytical platforms:
1H NMR (400 MHz, CDCl3) :
- δ 7.35–7.28 (m, 5H, benzyl Ar-H)
- δ 6.91–6.84 (m, 4H, methoxybenzyl Ar-H)
- δ 5.42 (s, 2H, triazole-CH2-benzyl)
- δ 4.38 (d, J = 5.6 Hz, 2H, CONHCH2)
- δ 3.80 (s, 3H, OCH3)
13C NMR (100 MHz, CDCl3) :
- 165.8 (C=O)
- 159.2 (OCH3-bearing C)
- 144.6, 143.9 (triazole C4/C5)
- 128.1–114.3 (aromatic carbons)
HRMS (ESI+) :
Industrial Scale-Up Considerations
Process Intensification
Batch process parameters for kilogram-scale production:
| Stage | Volume (L/kg) | Cycle Time (h) | Yield (%) |
|---|---|---|---|
| Cycloaddition | 8.2 | 14 | 79 |
| Reductive Amination | 6.5 | 8 | 67 |
| Amidation | 12.4 | 22 | 60 |
Continuous flow systems reduced amidation time by 40% through improved mass transfer.
Challenges and Limitations
Regiochemical Control
Despite CuI optimization, small quantities (<5%) of the 1,5-regioisomer persist, necessitating careful chromatography. Alternative directing groups (e.g., pivaloyl) are under investigation to enhance selectivity.
Amidation Efficiency
The coupling step remains the yield-limiting stage. Recent advances in coupling reagents (e.g., COMU) show promise, increasing yields to 72% in preliminary trials.
Q & A
Q. What are the recommended strategies for synthesizing 5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically employs a multi-step approach:
- Step 1: Formation of the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using benzyl azide and a propargylamide precursor.
- Step 2: Functionalization with the 3-methoxybenzyl group via nucleophilic substitution or reductive amination.
- Step 3: Introduction of the amino group at position 5 through selective reduction or hydrolysis . Key optimization parameters include:
- Catalyst: Cu(I) salts (e.g., CuBr) in DMF at 60–80°C for 12–24 hours.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Yield: Typically 60–75%, with impurities removed via column chromatography (silica gel, hexane/EtOAc gradient) .
Table 1: Synthesis Optimization Parameters
| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuBr | DMF | 80 | 70 |
| 2 | NaH | THF | RT | 65 |
| 3 | NH₃/MeOH | MeOH | 50 | 60 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl vs. methoxybenzyl groups). For example, the 3-methoxybenzyl group shows aromatic protons at δ 6.7–7.1 ppm and a methoxy singlet at δ 3.8 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .
- Mass Spectrometry (HRMS): Exact mass confirmed via ESI-HRMS (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₅O₂: 346.1614) .
- Differential Scanning Calorimetry (DSC): Determines melting point (e.g., 170–175°C) and thermal stability .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC determination against S. aureus and E. coli) in Mueller-Hinton broth .
- Anticancer Screening: MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated after 48-hour exposure .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ compared to reference inhibitors .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Benzyl vs. Methoxybenzyl Groups: The 3-methoxybenzyl group enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .
- Amino Group at Position 5: Critical for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets). Removal decreases potency by >50% .
Table 2: SAR of Triazole Carboxamide Derivatives
| Substituent (R₁/R₂) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Benzyl/3-MeO-Benzyl | 8.2 (S. aureus) | 12.5 (MCF-7) |
| 4-Fluorophenyl/Benzyl | 16.4 | 28.7 |
| Benzyl/Hydrogen | >64 | >50 |
Q. What mechanistic insights exist for its anticancer activity, and how can target engagement be validated?
Methodological Answer:
- Kinase Inhibition: Molecular docking (AutoDock Vina) predicts binding to EGFR (ΔG = −9.2 kcal/mol) at the ATP-binding site. Validate via:
- Cellular Thermal Shift Assay (CETSA): Stabilization of EGFR in MCF-7 lysates upon compound treatment .
- Western Blotting: Reduced phosphorylation of EGFR downstream targets (e.g., ERK1/2) .
- Apoptosis Induction: Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis (e.g., 35% at 20 µM) .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Conditions: Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
- Cell Line Heterogeneity: Use STR profiling to confirm cell line identity.
- Statistical Rigor: Replicate experiments ≥3 times with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis: Pool data from multiple studies (e.g., RevMan software) to identify consensus IC₅₀ ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
